1,2-Dibromo-3,5-difluorobenzene
CAS No.: 101051-60-9
Cat. No.: VC20743366
Molecular Formula: C6H2Br2F2
Molecular Weight: 271.88 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101051-60-9 |
---|---|
Molecular Formula | C6H2Br2F2 |
Molecular Weight | 271.88 g/mol |
IUPAC Name | 1,2-dibromo-3,5-difluorobenzene |
Standard InChI | InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H |
Standard InChI Key | GABNJPUNFZFOJE-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1F)Br)Br)F |
Canonical SMILES | C1=C(C=C(C(=C1F)Br)Br)F |
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted with two bromine atoms at the 1- and 2-positions and two fluorine atoms at the 3- and 5-positions. This arrangement creates significant electronic asymmetry, which influences its reactivity in cross-coupling reactions. The SMILES notation and InChIKey GABNJPUNFZFOJE-UHFFFAOYSA-N
provide precise descriptors of its topology .
Table 1: Key Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | 36–39°C | |
Boiling Point | 209°C | |
Density | 2.128 g/cm³ | |
Refractive Index | 1.5151 (estimated) | |
Flash Point | 80°C | |
Purity (GC) | >98.0% |
Synthetic Applications and Reactivity
Site-Selective Cross-Coupling Reactions
1,2-Dibromo-3,5-difluorobenzene serves as a versatile substrate in palladium-catalyzed reactions.
Suzuki-Miyaura Coupling
Treatment with arylboronic acids under Suzuki-Miyaura conditions yields difluorinated ortho-terphenyls. For example, reacting one equivalent of arylboronic acid produces 2-bromo-3,5-difluoro-biphenyls with high regioselectivity at the 1-position due to electronic deactivation by fluorine substituents . A one-pot reaction with two different arylboronic acids generates unsymmetrical ortho-terphenyls, demonstrating its utility in constructing complex aromatics .
Sonogashira Coupling
Site-selective Sonogashira reactions enable the synthesis of mono- and diethynyl derivatives. The preferential coupling at the 1-position (over 2-) is attributed to reduced steric hindrance and electronic effects, facilitating access to tetraalkynylarenes .
Table 2: Representative Reaction Conditions
Reaction Type | Conditions | Selectivity |
---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 1-position |
Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-position |
Industrial and Research Applications
Pharmaceutical Development
The compound’s halogenated structure enables its use in synthesizing bioactive molecules. For instance, fluorinated biphenyls derived from it exhibit enhanced metabolic stability and binding affinity in drug candidates targeting kinases .
Materials Science
In polymer chemistry, it acts as a monomer for synthesizing fluorinated poly(arylene ether)s, which display exceptional thermal stability (decomposition temperatures >400°C) and chemical resistance .
Environmental Chemistry
Studies leverage its bromine content to investigate the environmental fate of halogenated aromatics, particularly their degradation pathways and bioaccumulation potential .
Parameter | Description |
---|---|
Storage Temperature | 0–10°C |
Hazard Statements | Skin/eye/respiratory irritation |
Precautionary Measures | Use fume hood, avoid inhalation |
Future Directions
Recent advances in C–H functionalization could enable direct derivatization of this compound, bypassing pre-halogenation steps. Additionally, its role in synthesizing fluorinated liquid crystals for optoelectronics warrants further exploration.
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